Prolonged in vivo Half-Life Differentiates Isopropylamphetamine from N-Methyl and N-Ethyl Analogs
The in vivo elimination half-life of isopropylamphetamine in rat was determined to be approximately 30 minutes, a value that is substantially greater than that observed for its primary metabolite, amphetamine [1]. This extended half-life is directly linked to the slower N-dealkylation of the branched isopropyl group, confirming that the compound's pharmacokinetic profile is not interchangeable with that of N-methylamphetamine (methamphetamine) or N-ethylamphetamine, which are cleared more rapidly due to their less sterically hindered N-alkyl groups.
| Evidence Dimension | In vivo elimination half-life (t1/2) |
|---|---|
| Target Compound Data | Approximately 30 min (baseline, uninhibited) |
| Comparator Or Baseline | Amphetamine (significantly shorter half-life due to rapid metabolism) |
| Quantified Difference | Half-life prolonged to 85-100 min upon CYP450 inhibition; amphetamine is a metabolite, thus its half-life is inherently shorter. |
| Conditions | In vivo rat model; baseline and following administration of the CYP450 inhibitor Ferrocenylisopropylamine (FIPA) |
Why This Matters
This data is essential for selecting the correct internal standard for time-course studies and for modeling the duration of pharmacological action, where isopropylamphetamine serves as a long-lasting reference relative to its primary metabolite.
- [1] Dratz, A. F., Coberly, J. C., & Goldstein, J. H. (1973). In vivo and in vitro Inhibition of the Metabolism of N-Alkyl-substituted Amphetamines in Rat by Ferrocenylisopropylamine. Xenobiotica, 3(1), 13–22. https://doi.org/10.3109/00498257309151497 View Source
